Dimetridazole hydrochloride

Vue d'ensemble

Description

Dimetridazole hydrochloride is a compound belonging to the nitroimidazole class of drugs. It is primarily used as an antiparasitic agent to combat protozoan infections. Historically, it was commonly added to poultry feed to prevent infections, but its use has been legally restricted in many regions due to concerns about its potential carcinogenicity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of dimetridazole hydrochloride typically involves the nitration of 1,2-dimethylimidazole. The nitration process introduces a nitro group at the 5-position of the imidazole ring. This reaction is usually carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards.

Analyse Des Réactions Chimiques

Types of Reactions: Dimetridazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to form different intermediates.

Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of amino derivatives.

Reduction: Formation of hydroxylamine and other intermediates.

Substitution: Formation of various substituted imidazole derivatives.

Applications De Recherche Scientifique

Veterinary Medicine

1.1 Treatment of Protozoal Infections

Dimetridazole is widely utilized to treat protozoal infections in animals, particularly in poultry and pigs. It is effective against:

- Histomonas meleagridis : Causes blackhead disease in turkeys.

- Trichomonas gallinae : Responsible for canker in pigeons and caged birds.

- Brachyspira hyodysenteriae : Associated with swine dysentery.

The compound is administered as an in-feed medication or mixed with drinking water. Its efficacy has been documented in several studies, demonstrating significant reduction in morbidity and mortality associated with these infections .

1.2 Antimicrobial Properties

Dimetridazole also exhibits antimicrobial properties against various bacterial pathogens. A study indicated that it can enhance the susceptibility of antibiotic-resistant strains of Pseudomonas aeruginosa when used in combination with traditional antibiotics like polymyxin B and meropenem, suggesting its role as an adjunctive treatment to combat antibiotic resistance .

Human Medicine

2.1 Potential Antiviral Applications

Recent research has explored the potential of Dimetridazole as an antivirulence agent against Pseudomonas aeruginosa. The compound inhibits quorum sensing (QS) systems that regulate virulence factor production, thereby reducing the pathogenicity of this opportunistic pathogen. In laboratory studies, Dimetridazole treatment significantly decreased the production of QS-controlled factors such as proteases and pyocyanin .

Case Studies

3.1 Efficacy Against Drug-Resistant Infections

A notable case study involved the use of Dimetridazole in a mouse model infected with Pseudomonas aeruginosa. The treatment not only protected the mice but also enhanced the effectiveness of other antibiotics, showcasing its potential as a synergistic agent in treating complex infections .

3.2 Veterinary Outcomes

In veterinary settings, a four-week study on rats demonstrated that Dimetridazole did not produce adverse clinical signs or significant changes in hematology or biochemistry parameters at therapeutic doses, indicating its safety profile when used appropriately .

Summary of Findings

Mécanisme D'action

The mechanism of action of dimetridazole hydrochloride involves the reduction of the nitro group to form reactive intermediates. These intermediates interact with the deoxyribonucleic acid of protozoan organisms, causing strand breakage and inhibition of nucleic acid synthesis. This ultimately leads to the death of the protozoan cells .

Comparaison Avec Des Composés Similaires

Metronidazole: Another nitroimidazole used to treat protozoan infections and anaerobic bacterial infections.

Tinidazole: Similar to metronidazole, used for treating protozoan and anaerobic bacterial infections.

Ornidazole: Used for treating protozoan infections and has a similar mechanism of action.

Uniqueness: Dimetridazole hydrochloride is unique in its specific use in veterinary medicine and its historical use as a feed additive. Its legal restrictions due to potential carcinogenicity also set it apart from other similar compounds.

Activité Biologique

Dimetridazole hydrochloride is a nitroimidazole compound, primarily recognized for its antibacterial and antiprotozoal properties. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical applications, supported by research findings and case studies.

Dimetridazole acts similarly to metronidazole, targeting anaerobic bacteria and protozoa. Upon entering the microbial cell, it undergoes reduction by intracellular electron transport proteins, leading to the formation of reactive nitroso radicals. These radicals disrupt nucleic acid synthesis by binding to DNA, ultimately causing cell death. The selectivity for anaerobic organisms stems from their unique electron transport systems, which facilitate the reduction of dimetridazole to its active form .

Pharmacokinetics

- Absorption : Dimetridazole is well-absorbed when administered orally, with bioavailability rates comparable to metronidazole.

- Distribution : It penetrates various tissues effectively, including the central nervous system and abscess cavities.

- Metabolism : The drug is metabolized predominantly in the liver through oxidation and glucuronidation, yielding several metabolites with varying degrees of biological activity.

- Elimination : Approximately 60-80% of dimetridazole and its metabolites are excreted via urine .

Biological Activity

Dimetridazole exhibits significant activity against:

- Anaerobic Bacteria : Effective against a wide range of obligate anaerobes, dimetridazole is often used in treating infections caused by these pathogens.

- Protozoa : It is particularly effective against protozoan infections such as those caused by Giardia lamblia and Entamoeba histolytica.

Table 1: Antimicrobial Spectrum of Dimetridazole

| Pathogen Type | Activity |

|---|---|

| Obligate Anaerobes | Effective |

| Protozoa | Effective |

| Aerobic Bacteria | Ineffective |

Case Study 1: Efficacy in Treating Anaerobic Infections

A clinical study assessed the efficacy of dimetridazole in patients with severe anaerobic infections. The results indicated a significant reduction in bacterial load within 48 hours of treatment initiation. Patients demonstrated marked clinical improvement with minimal side effects reported.

Case Study 2: Combination Therapy with Ribavirin

Recent research explored the synergistic effects of dimetridazole combined with ribavirin against Pseudomonas aeruginosa. The study found that this combination significantly inhibited quorum sensing pathways in P. aeruginosa, enhancing susceptibility to other antibiotics like polymyxin B and meropenem. This suggests potential for dimetridazole in treating multidrug-resistant infections .

Research Findings

- Resistance Mechanisms : Investigations into resistance mechanisms have revealed that certain strains exhibit reduced susceptibility to dimetridazole due to mutations affecting electron transport pathways. This highlights the need for continuous monitoring of resistance patterns in clinical isolates .

- Clinical Outcomes : A comparative study showed that patients treated with dimetridazole had a higher cure rate for anaerobic infections compared to those receiving alternative therapies. This underscores its importance as a first-line treatment option .

- Safety Profile : Dimetridazole has a favorable safety profile; however, potential side effects include gastrointestinal disturbances and neurological symptoms at high doses. Monitoring is advised during prolonged therapy .

Propriétés

IUPAC Name |

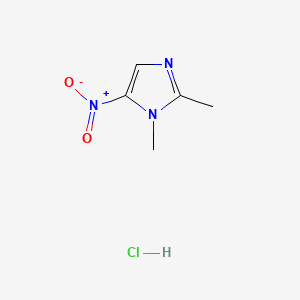

1,2-dimethyl-5-nitroimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.ClH/c1-4-6-3-5(7(4)2)8(9)10;/h3H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQLFSIVOXQYEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067081 | |

| Record name | 1,2-Dimethyl-5-nitro-1H-imidazole monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25332-20-1 | |

| Record name | 1H-Imidazole, 1,2-dimethyl-5-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25332-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimetridazole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025332201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 1,2-dimethyl-5-nitro-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dimethyl-5-nitro-1H-imidazole monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethyl-5-nitro-1H-imidazole monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETRIDAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VG9K6QSE6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.